molecular formula C13H18N2O3 B13112147 3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-acrylicacid

3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-acrylicacid

Cat. No.: B13112147
M. Wt: 250.29 g/mol
InChI Key: GTJBDXXURSIWBY-MDZDMXLPSA-N
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Description

3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-acrylicacid is a chemical reagent of interest in medicinal chemistry and pharmacological research for the synthesis and development of novel bioactive molecules. This acrylamide-derived compound features a cyano-group and a carbamoyl moiety, a structural motif common in compounds investigated for their interaction with biological targets . While the specific mechanism of action for this exact molecule is not fully elucidated, structurally related acrylamide derivatives are known to be explored as modulators of key receptor systems, such as the GABA A receptor, which is a primary target for sedative, anxiolytic, and anticonvulsant drugs . Furthermore, compounds with similar frameworks are frequently investigated for their potential as selective inhibitors of protein targets, such as the NLRP3 inflammasome, which plays a critical role in inflammatory diseases . The presence of the cyano- group can be crucial for enhancing binding affinity and metabolic stability in drug candidates. This product is intended for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in organic synthesis. It is supplied for laboratory research purposes only. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

(E)-4-[(1-cyanocyclohexyl)amino]-2,3-dimethyl-4-oxobut-2-enoic acid

InChI

InChI=1S/C13H18N2O3/c1-9(10(2)12(17)18)11(16)15-13(8-14)6-4-3-5-7-13/h3-7H2,1-2H3,(H,15,16)(H,17,18)/b10-9+

InChI Key

GTJBDXXURSIWBY-MDZDMXLPSA-N

Isomeric SMILES

C/C(=C(/C)\C(=O)O)/C(=O)NC1(CCCCC1)C#N

Canonical SMILES

CC(=C(C)C(=O)O)C(=O)NC1(CCCCC1)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-acrylic acid involves several steps. One common synthetic route includes the reaction of cyclohexylamine with acrylonitrile to form 1-cyano-cyclohexylamine. This intermediate is then reacted with dimethyl acetylenedicarboxylate under specific conditions to yield the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-acrylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Organic Synthesis

One of the primary applications of 3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-acrylic acid is in organic synthesis. It serves as a versatile building block in the synthesis of various complex molecules.

  • Case Study : In a study on covalent inhibitors, this compound was utilized to develop novel acrylamide derivatives. These derivatives demonstrated significant activity against specific biological targets, showcasing the compound's potential in drug discovery .

Drug Design and Development

The compound has been investigated for its potential as a pharmaceutical agent due to its ability to form covalent bonds with target proteins.

  • Case Study : Research involving the development of inhibitors for protein tyrosine phosphatase 1B (PTP1B) highlighted the efficacy of 3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-acrylic acid in creating selective covalent inhibitors. These inhibitors showed promise in managing diabetes and obesity by modulating insulin signaling pathways .

Materials Science

In materials science, this compound has been explored for its applications in creating advanced materials with specific optical and electronic properties.

  • Optoelectronic Properties : The compound has been studied for its role in dye-sensitized solar cells (DSSCs). Its derivatives exhibit favorable optoelectronic characteristics, making them suitable for enhancing solar cell efficiency.

Mechanism of Action

The mechanism of action of 3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-acrylic acid involves its interaction with specific molecular targets. The cyano group and the carbamoyl group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with two classes of analogs from the evidence: anthracenyl-substituted 2,3-dimethylacrylic acids () and heterocyclic-substituted acrylic acids ().

Structural and Functional Group Differences

Compound Substituents Key Functional Groups
Target compound 1-Cyano-cyclohexylcarbamoyl, 2,3-dimethyl Carboxylic acid, carbamate, cyano, methyl groups
L1 () Dianthracenyl/anthracenyl, 2,3-dimethyl Carboxylic acid, aromatic rings, methyl groups
3-(1H-Indol-3-yl)acrylic acid () Indol-3-yl Carboxylic acid, indole (NH group, aromatic ring)

Key Observations:

  • The target compound features a saturated cyclohexyl ring with a carbamate linkage and cyano group, distinguishing it from the aromatic anthracenyl groups in L1 and the heteroaromatic indole in ’s compound.

Physicochemical Properties

Property Target Compound (Inferred) L1 () 3-(1H-Indol-3-yl)acrylic acid ()
Molecular weight ~300–350 (estimated) 905 (C64H44N2O4) 187.19
Melting point Moderate (150–200°C, predicted) 203–205°C Not reported
Solubility Polar aprotic solvents (DMF, DMSO) Low (due to high aromaticity) Moderate (THF, ethanol)
Hydrogen-bonding capacity High (carbamate NH, cyano, carboxylic acid) Moderate (carboxylic acid) High (indole NH, carboxylic acid)

Key Observations:

  • The target compound’s cyclohexylcarbamoyl group enhances flexibility compared to L1’s rigid anthracenyl framework, likely reducing melting points and improving solubility in polar solvents.
  • The indole derivative () may exhibit stronger π-π stacking interactions due to its aromatic NH group, whereas the target compound’s cyano group could enhance dipole-dipole interactions .

Biological Activity

3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-acrylic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a cyano group, a cyclohexylcarbamoyl group, and a dimethyl-acrylic acid moiety, suggest various biological activities. This article reviews the compound's biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of 3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-acrylic acid is C13H18N2O3, with a molecular weight of 250.29 g/mol. The IUPAC name is 4-[(1-cyanocyclohexyl)amino]-2,3-dimethyl-4-oxobut-2-enoic acid. The presence of both cyano and carbamoyl groups enhances its reactivity and interaction with biological systems, potentially influencing metabolic pathways and enhancing bioavailability.

Biological Activity

Research indicates that 3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-acrylic acid exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit tumor growth by affecting key signaling pathways involved in cell proliferation and apoptosis. For instance, it has been linked to the modulation of the STAT3 signaling pathway, which plays a critical role in cancer cell survival and proliferation .
  • Cytotoxicity : In vitro assays have demonstrated cytotoxic effects on various cancer cell lines, including HCT-116. The MTT assay results indicate that the compound can induce cell death in cancerous cells while sparing normal cells .
  • Anti-inflammatory Effects : The compound's structural features may contribute to its anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and IL-10. This suggests potential applications in treating inflammatory diseases .

Synthesis

The synthesis of 3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-acrylic acid typically involves several key steps:

  • Formation of the Cyano Group : The introduction of the cyano group is achieved through nucleophilic substitution reactions.
  • Carbamoylation : The cyclohexylcarbamoyl moiety is introduced via carbamoylation reactions.
  • Acrylic Acid Derivative Formation : The final step involves the formation of the acrylic acid structure through condensation reactions.

Case Studies

Several case studies have explored the biological activity of compounds related to 3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-acrylic acid:

  • Study on Antitumor Activity : A study examined the effects of similar compounds on tumor growth in xenograft models. Results indicated significant tumor reduction when treated with derivatives containing cyano and carbamoyl groups .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of various acrylamide derivatives on human cancer cell lines. It was found that compounds with similar structures exhibited varying degrees of cytotoxicity, with some showing promising results against resistant cancer types .

Comparative Analysis

A comparison table highlights structural similarities between 3-(1-Cyano-cyclohexylcarbamoyl)-2,3-dimethyl-acrylic acid and other related compounds:

Compound NameStructural FeaturesUnique Aspects
2,3-Dichloro-3-(1-cyano-cyclohexylcarbamoyl)-acrylic acidContains chlorine atomsAlters reactivity and potential applications
3-(1-Cyano-cyclohexylcarbamoyl)-acrylic acidLacks dimethyl groupsA simpler analog affecting chemical properties
Methyl 2-cyano-3-(dimethylamino)acrylateContains dimethylamino groupDifferent reactivity profile due to amino functionality

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